molecular formula C29H36ClN7O2 B2376080 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 2097924-51-9

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No. B2376080
CAS RN: 2097924-51-9
M. Wt: 550.1
InChI Key:
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Description

The compound is a complex organic molecule with a structure that includes a piperazine ring, a triazoloquinazolinone group, and a propanamide group . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The triazoloquinazolinone group is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone group (a fused six-membered and five-membered ring system with two nitrogen atoms). The propanamide group includes a carbonyl group (C=O) and an amide group (NH2) .

Scientific Research Applications

Quality Control in Pharmaceutical Research A study by Danylchenko et al. (2018) developed quality control methods for a compound similar to the requested chemical, focusing on a derivative of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-one, demonstrating its potential as an antimalarial agent. This emphasizes the significance of quality control in the development of pharmaceutical compounds (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Antihistaminic Activity Gobinath et al. (2015) synthesized and evaluated a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, including derivatives similar to the requested compound, for H1-antihistaminic activity. This study highlights the potential use of such compounds in developing new antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).

Inotropic Activity in Cardiac Research Wu et al. (2012) investigated N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides with piperazine and 1,4-diazepane moieties for their inotropic activity. They found that most derivatives exhibited better in vitro positive inotropic activity than the existing drug, milrinone. This suggests the compound's potential in cardiac research (Wu, Ma, Niu, Cui, & Piao, 2012).

Antimicrobial Activity Hassan (2013) synthesized and evaluated the antimicrobial activity of some new pyrazoline and pyrazole derivatives, including compounds similar to the requested chemical. This indicates the possible use of such compounds in addressing bacterial and fungal infections (Hassan, 2013).

Antitumor Potential Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine analogs, showing potent antiproliferative activities against various cancer cell lines. This highlights the compound's potential application in cancer research (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity, potential uses in medicine or other fields, and methods to improve its synthesis and modify its structure to enhance its properties .

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

It’s worth noting that the presence of the piperazine ring in its structure could positively modulate the pharmacokinetic properties of the drug substance .

properties

CAS RN

2097924-51-9

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)12-14-36-28(39)24-8-3-4-9-25(24)37-26(32-33-29(36)37)10-11-27(38)31-13-15-34-16-18-35(19-17-34)23-7-5-6-22(30)20-23/h3-9,20-21H,10-19H2,1-2H3,(H,31,38)

SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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